molecular formula C16H16ClN3O4S B13405462 Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate

Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate

Cat. No.: B13405462
M. Wt: 381.8 g/mol
InChI Key: PZDOIDZBOMLXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate is a heterocyclic organic compound It is known for its unique chemical structure, which includes a quinazoline core, a sulfonate group, and various substituents such as chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate typically involves multiple steps. One common method starts with the preparation of 7-chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one. This intermediate is then subjected to sulfonation reactions to introduce the sulfonate group. The reaction conditions often involve the use of strong acids such as sulfuric acid or chlorosulfonic acid under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate group, in particular, enhances its solubility and potential interactions with biological targets .

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

amino 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonate

InChI

InChI=1S/C16H16ClN3O4S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(25(22,23)24-18)7-11(13)16(20)21/h3-8,10,19H,18H2,1-2H3

InChI Key

PZDOIDZBOMLXDQ-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)ON)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.